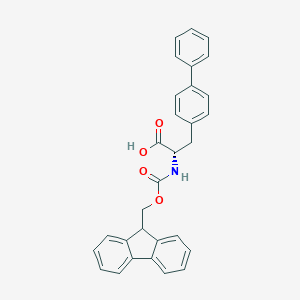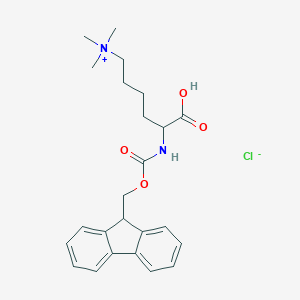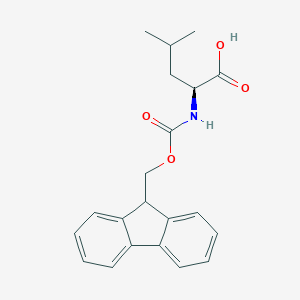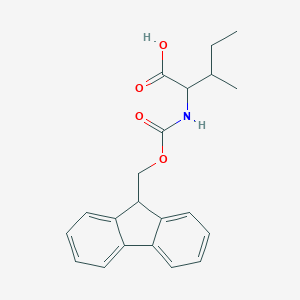
Fmoc-L-4,4'-Biphenylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-L-4,4'-Biphenylalanin wird häufig in der Festphasenpeptidsynthese (SPPS) verwendet, da es die Fmoc-Schutzgruppe (9-Fluorenylmethoxycarbonyl) enthält, die eine einfache Entschützung unter milden basischen Bedingungen ermöglicht, ohne andere Aminosäureseitenketten zu beeinträchtigen. Dies macht es zu einem wertvollen Baustein für die Herstellung komplexer Peptide .
Antibiofilm-Beschichtungen
Untersuchungen haben gezeigt, dass Fmoc-Phenylalaninderivate als Antibiofilm-Beschichtungen verwendet werden können. Diese Beschichtungen können die Bildung von Biofilmen auf verschiedenen Oberflächen verhindern, was in medizinischen Umgebungen entscheidend ist, um das bakterielle Wachstum zu hemmen und das Infektionsrisiko zu verringern .
Hydrogelbildung
Fmoc-Phenylalanin und seine Derivate haben die Fähigkeit, Hydrogele zu bilden, die Netzwerke von Polymerketten sind, die Wasser speichern können. Diese Hydrogele haben potenzielle Anwendungen in der Wirkstofffreisetzung und der Gewebezüchtung aufgrund ihrer Biokompatibilität und ihrer Fähigkeit, die extrazelluläre Matrix zu imitieren .
Antibakterielle Aktivität
Bei höheren Konzentrationen können Fmoc-Phenylalaninderivate oxidativen und osmotischen Stress in Bakterien induzieren, was zu einer Permeabilisierung der Membran und einer Veränderung der Integrität führt, wodurch grampositive Bakterien effektiv abgetötet werden. Diese antibakterielle Aktivität eröffnet Möglichkeiten für biomedizinische Anwendungen wie Wundverbände und Beschichtungen für medizinische Geräte .
Wirkmechanismus
Target of Action
Fmoc-L-4,4’-Biphenylalanine primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets due to the compound’s surfactant-like properties .
Mode of Action
Fmoc-L-4,4’-Biphenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and osmotic balance . By triggering oxidative stress, it disrupts the normal functioning of bacterial cells. It also causes osmotic imbalance, leading to further disruption of bacterial cell function .
Pharmacokinetics
It’s known that the compound’s antibacterial activity is predominantly due to its release from the hydrogel
Result of Action
The result of Fmoc-L-4,4’-Biphenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It achieves this by reducing the glutathione levels in bacterial cells at low concentrations and triggering oxidative and osmotic stress at higher concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-L-4,4’-Biphenylalanine. For instance, the compound’s antibacterial activity is predominantly due to its release from the hydrogel , suggesting that the physical state of the compound can influence its efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, a formulation of Fmoc-L-4,4’-Biphenylalanine with the Gram-negative specific antibiotic aztreonam displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199110-64-0 |
Source


|
| Record name | Fmoc-L-4,4'-biphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














